molecular formula C14H15N3O2S B6502221 5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole CAS No. 1421532-95-7

5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole

Cat. No. B6502221
CAS RN: 1421532-95-7
M. Wt: 289.35 g/mol
InChI Key: HOLSOPVLXXCYEV-UHFFFAOYSA-N
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Description

5-(1-cyclobutanecarbonylazetidin-3-yl)-3-(thiophen-3-yl)-1,2,4-oxadiazole (also known as 1-CBA-TTO) is a novel heterocyclic compound with potential applications in a variety of scientific research areas. Due to its unique structure, 1-CBA-TTO has been studied for its potential as an antibacterial, antioxidant, and anti-inflammatory agent.

Scientific Research Applications

1-CBA-TTO has been studied for its potential applications in a variety of scientific research areas. In particular, it has been investigated for its potential as an antibacterial, antioxidant, and anti-inflammatory agent. It has also been studied for its ability to inhibit the growth of cancer cells and for its potential use in the treatment of neurodegenerative diseases. Additionally, it has been explored as a potential drug candidate for the treatment of cardiovascular diseases, diabetes, and obesity.

Mechanism of Action

The exact mechanism of action of 1-CBA-TTO is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it is thought to act as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells.
Biochemical and Physiological Effects
1-CBA-TTO has been studied for its potential biochemical and physiological effects. In vitro studies have demonstrated that the compound is capable of inhibiting the growth of a variety of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. Furthermore, it has been found to have neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

1-CBA-TTO has several advantages for laboratory experiments. It can be synthesized relatively easily, and its derivatives can be produced through simple reactions. Additionally, it is relatively stable, and its derivatives are not prone to decomposition. However, it is important to note that the compound is toxic and should be handled with extreme caution. Additionally, it is not yet clear whether the compound has any adverse effects in humans.

Future Directions

There are several potential future directions for 1-CBA-TTO research. Further studies are needed to better understand its mechanism of action and the precise biochemical and physiological effects of the compound. Additionally, more research is needed to determine the potential therapeutic applications of the compound, such as its potential use as an antibacterial, antioxidant, anti-inflammatory, and cancer-fighting agent. Finally, further studies are needed to assess the safety and efficacy of 1-CBA-TTO in humans.

Synthesis Methods

1-CBA-TTO can be synthesized through a three-step process, beginning with the reaction of 1-azetidin-3-yl-3-thiophenecarboxylic acid with cyclobutane-1,1-dicarboxylic anhydride in the presence of pyridine. This reaction yields the desired 1-CBA-TTO product, which can be isolated using standard chromatographic techniques. The second step involves the reaction of the isolated 1-CBA-TTO with 1,2-diaminobenzene in the presence of p-toluenesulfonic acid, resulting in the formation of a 1:1 mixture of 1-CBA-TTO and 1,2-diaminobenzene. This mixture can be separated using column chromatography, and the 1-CBA-TTO can be isolated in pure form. Finally, the isolated 1-CBA-TTO can be reacted with a variety of reagents, such as sodium hydroxide, to yield a range of derivatives.

properties

IUPAC Name

cyclobutyl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c18-14(9-2-1-3-9)17-6-11(7-17)13-15-12(16-19-13)10-4-5-20-8-10/h4-5,8-9,11H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLSOPVLXXCYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclobutyl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

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